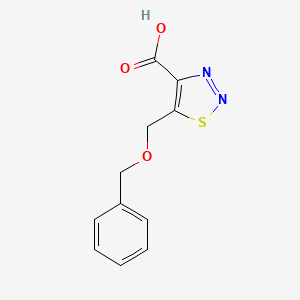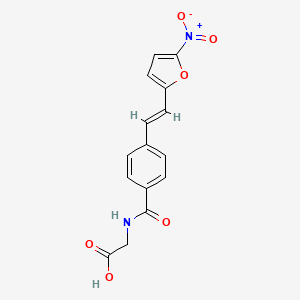![molecular formula C17H24Cl2N2 B15214462 (3S)-N-cyclohexyl-N-[(2,3-dichlorophenyl)methyl]pyrrolidin-3-amine CAS No. 820980-69-6](/img/structure/B15214462.png)
(3S)-N-cyclohexyl-N-[(2,3-dichlorophenyl)methyl]pyrrolidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-N-Cyclohexyl-N-(2,3-dichlorobenzyl)pyrrolidin-3-amine is a chemical compound with the molecular formula C11H14Cl2N2 It is known for its unique structure, which includes a pyrrolidine ring substituted with a cyclohexyl group and a dichlorobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-Cyclohexyl-N-(2,3-dichlorobenzyl)pyrrolidin-3-amine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.
Substitution with Cyclohexyl Group: The cyclohexyl group is introduced through a nucleophilic substitution reaction, where a cyclohexyl halide reacts with the pyrrolidine ring.
Introduction of Dichlorobenzyl Group: The dichlorobenzyl group is added via a nucleophilic aromatic substitution reaction, where a dichlorobenzyl halide reacts with the pyrrolidine ring.
Industrial Production Methods
In an industrial setting, the production of (S)-N-Cyclohexyl-N-(2,3-dichlorobenzyl)pyrrolidin-3-amine may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound while maintaining cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions
(S)-N-Cyclohexyl-N-(2,3-dichlorobenzyl)pyrrolidin-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Dichlorobenzyl halide in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may produce an amine or alcohol derivative.
Scientific Research Applications
(S)-N-Cyclohexyl-N-(2,3-dichlorobenzyl)pyrrolidin-3-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-N-Cyclohexyl-N-(2,3-dichlorobenzyl)pyrrolidin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
®-N-Cyclohexyl-N-(2,3-dichlorobenzyl)pyrrolidin-3-amine: The enantiomer of the compound with similar properties but different stereochemistry.
N-Cyclohexyl-N-(2,3-dichlorobenzyl)pyrrolidin-3-amine: Without the (S) configuration, this compound may exhibit different biological activity.
Uniqueness
(S)-N-Cyclohexyl-N-(2,3-dichlorobenzyl)pyrrolidin-3-amine is unique due to its specific stereochemistry, which can influence its interaction with biological targets and its overall efficacy in various applications. The presence of both cyclohexyl and dichlorobenzyl groups also contributes to its distinct chemical and physical properties.
Properties
CAS No. |
820980-69-6 |
|---|---|
Molecular Formula |
C17H24Cl2N2 |
Molecular Weight |
327.3 g/mol |
IUPAC Name |
(3S)-N-cyclohexyl-N-[(2,3-dichlorophenyl)methyl]pyrrolidin-3-amine |
InChI |
InChI=1S/C17H24Cl2N2/c18-16-8-4-5-13(17(16)19)12-21(15-9-10-20-11-15)14-6-2-1-3-7-14/h4-5,8,14-15,20H,1-3,6-7,9-12H2/t15-/m0/s1 |
InChI Key |
DITCXHPWTFMNQR-HNNXBMFYSA-N |
Isomeric SMILES |
C1CCC(CC1)N(CC2=C(C(=CC=C2)Cl)Cl)[C@H]3CCNC3 |
Canonical SMILES |
C1CCC(CC1)N(CC2=C(C(=CC=C2)Cl)Cl)C3CCNC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-[5-(Dimethoxymethyl)-4,5-dihydro-1,2-oxazol-3-yl]octan-1-ol](/img/structure/B15214379.png)
![2-(4-Methylpiperazin-1-yl)-3-nitro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15214380.png)
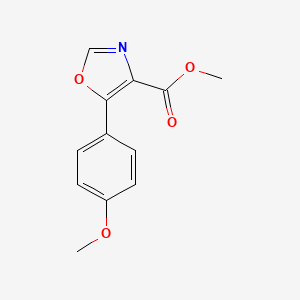

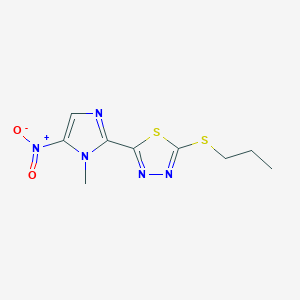
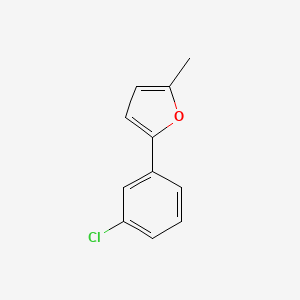
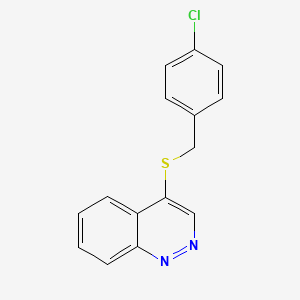
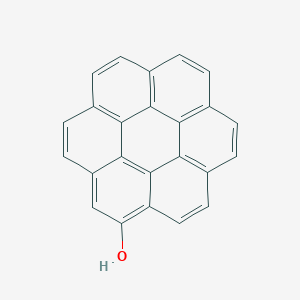
![7-Chloro-3,4-dihydro-2H-pyrimido[1,2-b]pyridazin-2-one](/img/structure/B15214414.png)
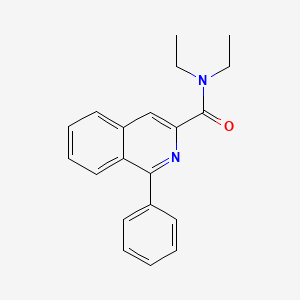
![Ethanol, 2-[[6-(2-propenyloxy)-1H-purin-2-yl]amino]-](/img/structure/B15214433.png)

